N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide
Overview
Description
N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide is a chemical compound that belongs to the class of triazole derivatives. This compound is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the triazole ring and the benzenesulfonamide group in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Attachment of the Benzenesulfonamide Group: The final step involves the reaction of the sulfanyl-triazole intermediate with benzenesulfonyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds
Scientific Research Applications
N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Agriculture: The compound is studied for its use as a fungicide and herbicide, providing protection against various plant diseases and pests.
Material Science: It is explored for its role in the development of new materials with unique properties, such as polymers and coatings with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and benzenesulfonamide group contribute to its binding affinity and specificity. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential cellular components in bacteria or fungi, leading to their death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(4-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide
- N-{5-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide
- N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}-2-thiophenecarboxamide
Uniqueness
N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the 2-methylbenzyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
Properties
IUPAC Name |
N-[3-[(2-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-12-7-5-6-8-13(12)11-23-16-17-15(18-19-16)20-24(21,22)14-9-3-2-4-10-14/h2-10H,11H2,1H3,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEQUMCFJAHDQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NNC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140893 | |
Record name | N-[5-[[(2-Methylphenyl)methyl]thio]-1H-1,2,4-triazol-3-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001140893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866011-02-1 | |
Record name | N-[5-[[(2-Methylphenyl)methyl]thio]-1H-1,2,4-triazol-3-yl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866011-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[5-[[(2-Methylphenyl)methyl]thio]-1H-1,2,4-triazol-3-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001140893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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